6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide
CAS No.: 38313-28-9
Cat. No.: VC18403854
Molecular Formula: C11H16BrNO2
Molecular Weight: 274.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38313-28-9 |
|---|---|
| Molecular Formula | C11H16BrNO2 |
| Molecular Weight | 274.15 g/mol |
| IUPAC Name | (5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium;bromide |
| Standard InChI | InChI=1S/C11H15NO2.BrH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H |
| Standard InChI Key | WVTXFXCXXUAZLK-UHFFFAOYSA-N |
| Canonical SMILES | C[NH2+]C1CCC2=C(C1)C=CC(=C2O)O.[Br-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is formally designated by the IUPAC name (5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium; bromide, reflecting its tetrahydronaphthalene backbone, dual hydroxyl groups at positions 5 and 6, and methylamino substitution at position 2, stabilized by a bromide counterion. The molecular formula C₁₁H₁₆BrNO₂ corresponds to a molecular weight of 274.15 g/mol, with the following structural features:
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A partially saturated naphthalene ring system (positions 1–8)
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Hydroxyl groups at positions 5 and 6
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A methylamino group (-NHCH₃) at position 6
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Bromide ion (Br⁻) balancing the positive charge on the protonated amine
The Standard InChI key WVTX... (truncated in source data) and InChI string provide precise stereochemical and connectivity details, critical for computational modeling and patent documentation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 38313-28-9 |
| Molecular Formula | C₁₁H₁₆BrNO₂ |
| Molecular Weight | 274.15 g/mol |
| IUPAC Name | (5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium; bromide |
| Salt Form | Hydrobromide |
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of 6-methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is inferred to proceed via modification of its parent compound, 5,6-dihydroxy-2-methylaminotetralin (CID 38005), through sequential functionalization. A plausible multi-step route involves:
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Nitration: Introduction of a nitro group to the tetralin backbone.
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Reduction: Conversion of nitro to amine using catalytic hydrogenation or metal-acid systems.
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Methylation: Alkylation of the amine group with methylating agents (e.g., methyl iodide).
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Hydrobromination: Salt formation via reaction with hydrobromic acid.
Critical challenges include preserving phenolic hydroxyl groups during methylation and achieving regioselective bromination. Process optimization would necessitate careful control of reaction stoichiometry and pH to avoid over-bromination or decomposition.
Purification and Characterization
Post-synthesis purification likely employs recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatography. Analytical confirmation relies on:
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¹H/¹³C NMR: To verify aromatic proton environments and methylamino integration.
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Mass Spectrometry: For molecular ion ([M+H]⁺) validation at m/z 274.
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Elemental Analysis: Confirming Br content (~29.2% by mass).
Physicochemical Properties and Stability
While experimental data on solubility, melting point, and stability remain unreported in open literature, inferences can be drawn from structural analogs:
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Solubility: Expected moderate solubility in polar solvents (water, ethanol) due to ionic hydrobromide form, with limited solubility in nonpolar media.
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Stability: Susceptible to oxidative degradation at phenolic -OH groups under basic conditions. Storage recommendations for similar compounds advise inert atmospheres and desiccated environments.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Tetralin Derivatives
| Compound | Substituents | Salt Form | Key Applications |
|---|---|---|---|
| 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol | -NHCH₃, -OH (5,6) | Hydrobromide | Research chemical |
| 5,6-Dihydroxy-2-aminotetralin | -NH₂, -OH (5,6) | Hydrochloride | Neurotransmitter studies |
| 5-Methoxy-6-nitro-1,2,3,4-tetralin | -OCH₃, -NO₂ | None | Explosives precursor |
The methylamino group in 6-methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide confers greater lipophilicity versus the primary amine analog, potentially enhancing membrane permeability in biological systems.
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